molecular formula C7H3F5O B585018 1,2-Difluoro-4-(trifluoromethoxy)benzene CAS No. 158178-35-9

1,2-Difluoro-4-(trifluoromethoxy)benzene

Cat. No.: B585018
CAS No.: 158178-35-9
M. Wt: 198.092
InChI Key: FWWOBFYWVKAXNS-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3F5O. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a trifluoromethoxy group. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Difluoro-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common method involves the reaction of 1,2-difluorobenzene with trifluoromethoxy reagents under specific conditions. For instance, the trifluoromethoxylation of arynes using 2,4-dinitro-1-fluorobenzene can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include lithium diisopropylamide (LIDA) and other strong bases. The reactions are often carried out at low temperatures to ensure selectivity and yield .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, treatment with LIDA can generate 1,2-dehydro-4-(trifluoromethoxy)benzene .

Scientific Research Applications

1,2-Difluoro-4-(trifluoromethoxy)benzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological systems and the development of new pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

1,2-difluoro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWOBFYWVKAXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00699635
Record name 1,2-Difluoro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158178-35-9
Record name 1,2-Difluoro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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